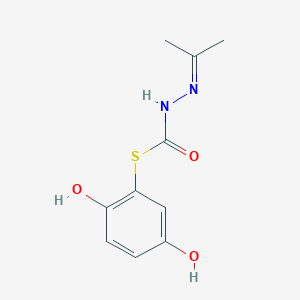![molecular formula C15H17NO2 B5964814 2-[1-(sec-butylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5964814.png)
2-[1-(sec-butylamino)ethylidene]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(sec-butylamino)ethylidene]-1H-indene-1,3(2H)-dione, commonly known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Sugen Inc. in 1999 and has since been used in various studies to investigate the mechanism of action and physiological effects of different proteins and enzymes.
Mecanismo De Acción
SU6656 is a reversible inhibitor of protein kinases that binds to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate groups to downstream substrates. It has been shown to inhibit the activity of several kinases by binding to a conserved hydrophobic pocket in the active site of the kinase domain.
Biochemical and Physiological Effects:
SU6656 has been shown to have a wide range of biochemical and physiological effects, depending on the specific protein or enzyme being targeted. For example, inhibition of Src-family kinases by SU6656 has been shown to reduce cell migration and invasion, while inhibition of FAK has been shown to reduce cell adhesion and proliferation. SU6656 has also been shown to regulate ion channel activity and G protein-coupled receptor signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using SU6656 in lab experiments is its high potency and specificity for different kinases. It has been shown to be effective at inhibiting a wide range of kinases at low concentrations, making it a valuable tool for investigating kinase function and regulation. However, one of the limitations of using SU6656 is that it may not be suitable for studying kinases that are not inhibited by the compound. Additionally, SU6656 may have off-target effects on other proteins and enzymes, which could complicate data interpretation.
Direcciones Futuras
As SU6656 continues to be used in scientific research, there are several future directions that could be explored. One potential area of research is the identification of novel kinases and other proteins that are inhibited by SU6656. Additionally, there may be opportunities to develop more potent and specific inhibitors based on the structure of SU6656. Finally, further studies could be conducted to investigate the physiological effects of SU6656 in vivo, which could provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of SU6656 involves several steps, including the reaction of 3,4-dihydroxybenzaldehyde with sec-butylamine to form an imine intermediate, which is then reacted with indene-1,3-dione to form the final product. The synthesis process has been optimized to produce high yields of pure SU6656, making it readily available for research purposes.
Aplicaciones Científicas De Investigación
SU6656 has been extensively used in scientific research to study the function and regulation of various proteins and enzymes. It has been shown to inhibit a wide range of kinases, including Src-family kinases, FAK, and Abl, making it a valuable tool for investigating the role of these kinases in different cellular processes. SU6656 has also been used to study the regulation of ion channels and G protein-coupled receptors.
Propiedades
IUPAC Name |
2-(N-butan-2-yl-C-methylcarbonimidoyl)-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-4-9(2)16-10(3)13-14(17)11-7-5-6-8-12(11)15(13)18/h5-9,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREKOAHHWFRMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=C(C)C1=C(C2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5964734.png)
![1-[3-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5964735.png)

![2-[1-({1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B5964748.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5964755.png)

![N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5964758.png)
![1-[(dimethylamino)sulfonyl]-N-isopropyl-3-piperidinecarboxamide](/img/structure/B5964774.png)
![2-butyryl-5,5-dimethyl-3-[(4-methylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5964780.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5964784.png)
![2-[(4-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5964789.png)
![1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5964790.png)
![[1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5964804.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5964832.png)